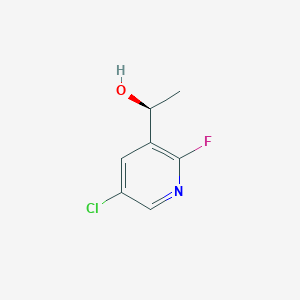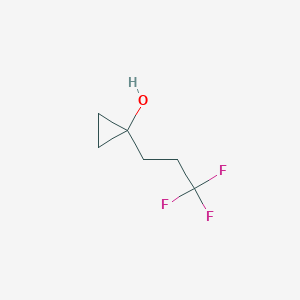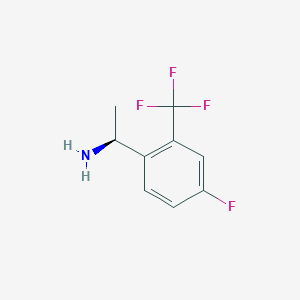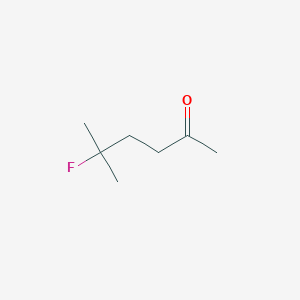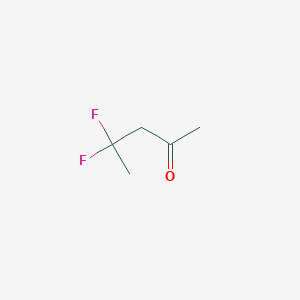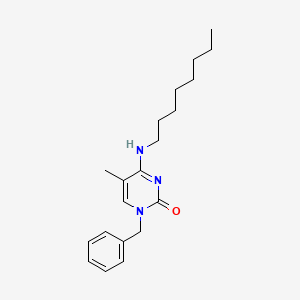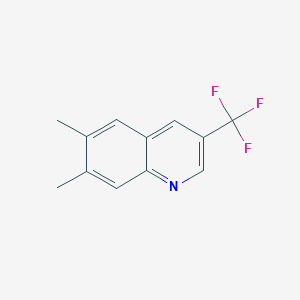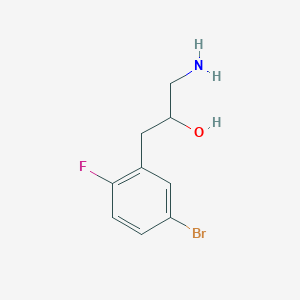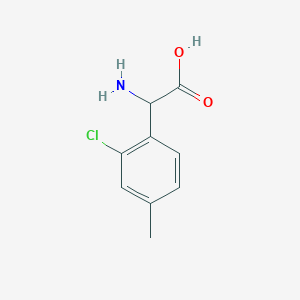
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-4-methylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-2-(2-chloro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure but lacks the methyl group at the 4-position.
2-Amino-2-(2,4-dichlorophenyl)acetic acid: Contains an additional chlorine atom at the 4-position.
2-Amino-2-(4-methylphenyl)acetic acid: Lacks the chlorine atom at the 2-position.
Uniqueness
2-Amino-2-(2-chloro-4-methylphenyl)acetic acid is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
2-amino-2-(2-chloro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChI 键 |
UWOBIAGWGUFUMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



